1-[(Phenylthio)methyl]pyridinium
CAS No.: 71880-02-9
Cat. No.: VC19358925
Molecular Formula: C12H12NS+
Molecular Weight: 202.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71880-02-9 |
|---|---|
| Molecular Formula | C12H12NS+ |
| Molecular Weight | 202.30 g/mol |
| IUPAC Name | 1-(phenylsulfanylmethyl)pyridin-1-ium |
| Standard InChI | InChI=1S/C12H12NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1-10H,11H2/q+1 |
| Standard InChI Key | LHMRTNGWGSTIGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SC[N+]2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-[(Phenylthio)methyl]pyridinium consists of a pyridinium cation () linked to a phenylthio group () via a methylene bridge. The planar pyridinium ring adopts a chair-like conformation when substituted, as observed in related compounds . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.30 g/mol |
| IUPAC Name | 1-(phenylsulfanylmethyl)pyridin-1-ium |
| Canonical SMILES | |
| InChI Key | LHMRTNGWGSTIGK-UHFFFAOYSA-N |
The phenylthio group introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous compounds reveals dihedral angles between aromatic rings ranging from 81.8° to 87.43°, indicative of limited π-π stacking . In the gas phase, collisionally activated dissociation (CAD) studies demonstrate an appearance energy (AE) of for the fragment, suggesting moderate stability under ionization .
Synthesis and Derivative Formation
Synthetic Pathways
While direct synthesis protocols for 1-[(Phenylthio)methyl]pyridinium are sparsely documented, analogous pyridinium salts are typically synthesized via:
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Alkylation Reactions: Quaternization of pyridine with (phenylthio)methyl halides.
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Condensation Routes: Reaction of pyridine derivatives with phenylthiols in the presence of formaldehyde .
A related chloride derivative (, MW 237.75 g/mol) is synthesized via anion exchange, highlighting the versatility of post-synthetic modifications.
Crystal Engineering and Polymorphism
Crystallographic analysis of ethyl 5-methyl-7-(4-(phenylthio)phenyl) derivatives reveals flattened boat conformations in pyrimidine rings and N–H⋯N hydrogen bonding networks stabilizing dimeric structures . Such insights guide the design of co-crystals for enhanced solubility or catalytic activity.
Physicochemical Properties and Reactivity
Gas-Phase Ion Energetics
NIST-derived data on 1-[(Phenylthio)methyl]pyridinium’s dissociation pathways:
| Ion Fragment | AE (eV) | Method |
|---|---|---|
| CAD |
The low AE underscores its propensity to fragment into (pyridine) and , aligning with its use as a precursor in mass spectrometry studies.
Solubility and Stability
The compound exhibits limited aqueous solubility due to its cationic nature and hydrophobic phenylthio group. Stability studies suggest decomposition above 200°C, with thermal gravimetric analysis (TGA) of analogs showing mass loss correlating with sulfur dioxide evolution .
Applications in Research and Industry
Catalytic and Material Science Applications
1-[(Phenylthio)methyl]pyridinium serves as:
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Phase-Transfer Catalysts: Facilitating reactions in biphasic systems via its amphiphilic structure.
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Ionic Liquids: Tunable polarity and low volatility make it suitable for green chemistry applications.
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (<40%) and harsh conditions. Future work should explore microwave-assisted synthesis or enzymatic catalysis to improve efficiency.
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